molecular formula C8H9NO4 B1502777 Methyl 4-hydroxy-2-methoxynicotinate CAS No. 1190322-55-4

Methyl 4-hydroxy-2-methoxynicotinate

Cat. No. B1502777
CAS RN: 1190322-55-4
M. Wt: 183.16 g/mol
InChI Key: ULLSDTCWMVMWGT-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-2-methoxynicotinate” is a chemical compound . It is also known as "methyl 2-methoxynicotinate" . The IUPAC name for this compound is "methyl 2-methoxynicotinate" . It has a molecular weight of 167.16 . The compound is typically stored at room temperature and has a physical form of a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9NO3/c1-11-7-6 (8 (10)12-2)4-3-5-9-7/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow liquid . It has a molecular weight of 167.16 . The compound is typically stored at room temperature .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Building Block for Fused 2-Pyridones : The synthesis of methyl 2-amino-6-methoxynicotinate, a structurally related compound, as a valuable building block for the preparation of fused 2-pyridones was reported. The optimized synthesis included sequential microwave-induced regioselective methoxylation and esterification, followed by microwave-induced reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions, indicating the potential utility of related compounds in synthetic chemistry (Jeges et al., 2011) source.

Applications in Material Science

  • Photopolymerization Initiators : Research on nitroxide-mediated photopolymerization highlighted a compound with a similar functional group setup, illustrating how specific chemical functionalities can influence polymerization processes. This research suggests that compounds like "Methyl 4-hydroxy-2-methoxynicotinate" could find applications in developing new photopolymerization initiators or in the design of materials with specific polymerization characteristics (Guillaneuf et al., 2010) source.

Chemical Synthesis and Catalysis

  • Catalysis and Isomerization : A study on the Fe(II)/Au(I) relay catalyzed isomerization of 4-propargyl/(3-halopropargyl)-5-methoxyisoxazoles to methyl nicotinates/6-halonicotinates showcased how specific catalysts can influence the synthesis of complex molecules. This indicates the relevance of methylated nicotinate derivatives in catalytic processes and their potential in synthetic chemistry (Galenko et al., 2017) source.

Insights into Molecular Behavior

  • Spectroscopic Analysis : Studies into the spectroscopic behavior of methoxy groups in molecules, including hydrofluoroethers, provide insights into how the CF2 group influences the electronic properties and spectroscopic parameters of methyl CH bonds. This kind of research could help understand the behavior of "this compound" in various environments, given its methoxy and nicotinate groups (Radice et al., 2004) source.

Safety and Hazards

“Methyl 4-hydroxy-2-methoxynicotinate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H320, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Cellular Effects

Methyl 4-hydroxy-2-methoxynicotinate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the Nrf2 pathway, leading to increased expression of antioxidant genes and enhanced cellular defense mechanisms. Additionally, it has been observed to affect mitochondrial function, promoting energy production and reducing oxidative damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain oxidases, reducing the production of reactive oxygen species. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions. Long-term exposure to the compound has been associated with sustained activation of antioxidant pathways and improved cellular function in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolism and promote antioxidant defense. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at certain concentrations, and adverse effects become more pronounced at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the nicotinate and nicotinamide metabolism pathway. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, influencing the production of NAD+ and NADP+. These interactions affect metabolic flux and metabolite levels, contributing to the compound’s role in cellular energy production and redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its lipophilicity and ability to cross cell membranes, allowing it to accumulate in target tissues and exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and cellular signaling pathways .

properties

IUPAC Name

methyl 2-methoxy-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7-6(8(11)13-2)5(10)3-4-9-7/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLSDTCWMVMWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677787
Record name Methyl 2-methoxy-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190322-55-4
Record name Methyl 2-methoxy-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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